

In-Depth Technical Guide: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Cat. No.: B1317092

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CAS Number: 705-24-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-Dichloro-2-(trifluoromethyl)pyrimidine**, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, supported by representative experimental protocols and spectroscopic data.

Physicochemical Properties

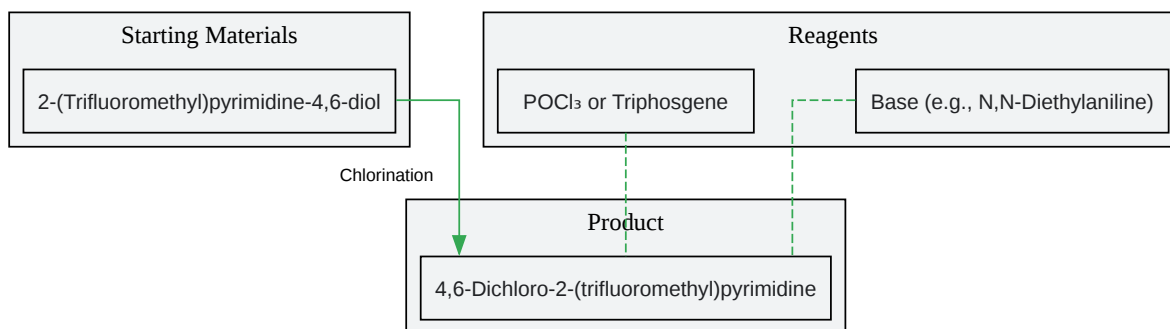
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a versatile heterocyclic compound. Its physical state is described as both a white or light yellow powder and a clear colorless to yellow liquid, suggesting it is a low-melting solid or liquid at room temperature.^[1] Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ HCl ₂ F ₃ N ₂	[2][3]
Molecular Weight	216.98 g/mol	[3]
Boiling Point	157 °C (at 760 mmHg)	[1]
50-52 °C (at 5 mmHg)	[4]	
Density	1.585 g/mL at 25 °C	[3]
1.627 g/cm ³	[1]	
Refractive Index (n ₂₀ /D)	1.468	[3]
Flash Point	48.8 °C	[1]
Appearance	Clear colorless to yellow liquid / White or light yellow powder	[1][2]
Solubility	Data not available; expected to be soluble in common organic solvents.	
Melting Point	Data not available.	

Synthesis

The synthesis of dichloropyrimidines typically involves the chlorination of the corresponding dihydroxypyrimidine precursors. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation, often in the presence of a base like N,N-diisopropylethylamine or N,N-diethylaniline.[5][6]

A representative synthetic pathway is illustrated below. The starting material, 2-(trifluoromethyl)pyrimidine-4,6-diol, can be synthesized through the condensation of an appropriate trifluoromethyl-containing building block with a malonic acid derivative.



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Representative synthesis of **4,6-dichloro-2-(trifluoromethyl)pyrimidine**.

Experimental Protocol: Representative Synthesis

The following is a representative protocol based on established methods for analogous compounds and may require optimization.

Materials:

- 2-(Trifluoromethyl)pyrimidine-4,6-diol
- Phosphorus oxychloride (POCl₃)
- N,N-Diethylaniline
- Dichloroethane (anhydrous)
- Ice water
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Ethyl acetate
- Hexane

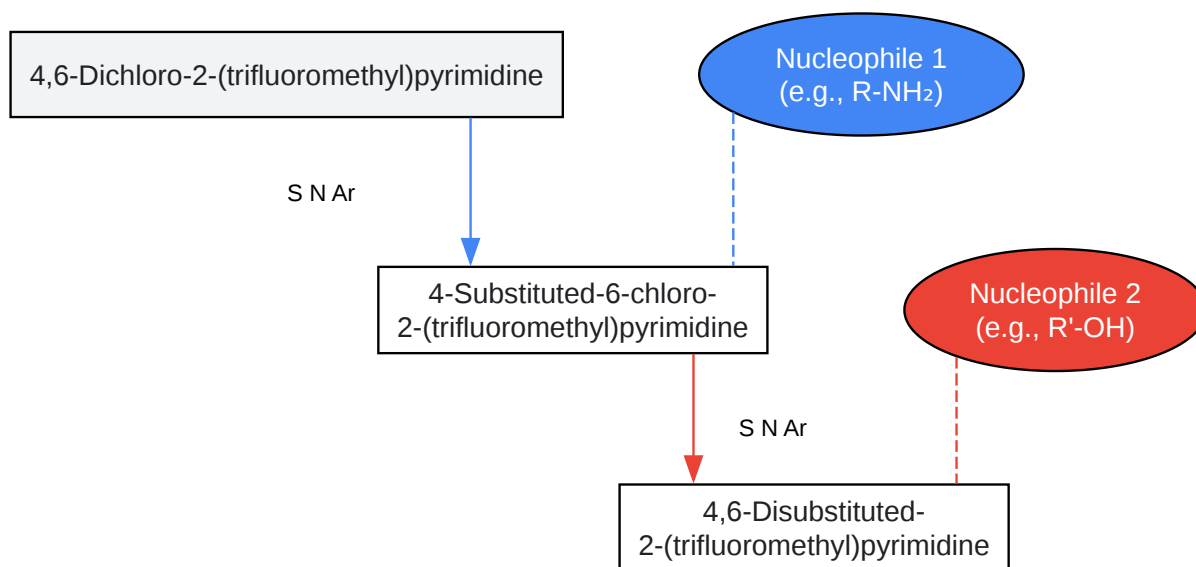
Procedure:

- To a stirred suspension of 2-(trifluoromethyl)pyrimidine-4,6-diol (1.0 eq) in anhydrous dichloroethane, add N,N-diethylaniline (2.5 eq).
- Heat the mixture to reflux.
- Slowly add a solution of phosphorus oxychloride (2.5 eq) in dichloroethane to the refluxing mixture.
- Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
- Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield **4,6-dichloro-2-(trifluoromethyl)pyrimidine**.

Reactivity and Applications

The primary utility of **4,6-dichloro-2-(trifluoromethyl)pyrimidine** in drug discovery stems from the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), allowing for the sequential and often regioselective introduction of various nucleophiles.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Generally, the C4 and C6 positions are electronically equivalent. However, steric hindrance from the C2-trifluoromethyl group is minimal, allowing for substitution at either position. In many dichloropyrimidine systems, the C4 position is reported to be more reactive.^[7] This reactivity allows for the construction of complex molecular scaffolds.



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Sequential S_NAr reactivity of the title compound.

The incorporation of a trifluoromethyl ($-CF_3$) group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.^[8] Consequently, this pyrimidine derivative is a valuable intermediate for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

Experimental Protocol: Representative S_NAr Reaction

The following is a representative protocol for a mono-amination reaction and may require optimization for different nucleophiles.

Materials:

- **4,6-Dichloro-2-(trifluoromethyl)pyrimidine**
- Primary or secondary amine (e.g., morpholine) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
- Anhydrous acetonitrile
- Water
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve **4,6-dichloro-2-(trifluoromethyl)pyrimidine** (1.0 eq) in anhydrous acetonitrile.
- Add DIPEA (1.5 eq) to the solution.
- Add the desired amine (1.1 eq) to the reaction mixture.
- Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, remove the solvent under reduced pressure.
- Partition the residue between DCM and water. Separate the organic layer.
- Extract the aqueous layer with DCM (2x).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate.
- Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.



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Typical experimental workflow for synthesis and purification.

Spectroscopic Analysis

While specific spectral data for this compound are not readily available in public databases, supplier data confirms that its ^1H NMR and IR spectra are consistent with the expected structure.^[2] Below is a table of predicted and expected spectroscopic features based on the analysis of analogous compounds.^{[8][9][10]}

Spectroscopy	Expected Features
¹ H NMR	A singlet for the C5 proton is expected. The chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. For a similar compound, 4,6-Dichloropyrimidine, the C5 proton appears at δ 7.46 ppm. ^[11]
¹³ C NMR	Three distinct signals for the pyrimidine ring carbons are expected. The carbon of the -CF ₃ group will appear as a quartet due to ¹ J _{C-F} coupling. The pyrimidine carbons will also show smaller couplings to the fluorine atoms (ⁿ J _{C-F}).
¹⁹ F NMR	A singlet is expected for the three equivalent fluorine atoms of the -CF ₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl groups on aromatic rings (approx. -60 to -65 ppm relative to CCl ₄). ^{[8][12]}
IR Spectroscopy	Characteristic peaks for C-Cl stretching, C-F stretching, and C=N and C=C stretching of the pyrimidine ring are expected. For 2,4,6-trichloropyrimidine, ring stretching modes are observed around 1560 cm ⁻¹ and 1407 cm ⁻¹ . ^[13]
Mass Spectrometry (EI)	The mass spectrum would show a molecular ion peak (M ⁺) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of Cl and CF ₃ groups.

Safety Information

4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[3]

Hazard	GHS Classification
Pictograms	GHS05 (Corrosion), GHS06 (Skull and Crossbones)
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed.
H314: Causes severe skin burns and eye damage.	
Precautionary Codes	P280, P301+P310, P303+P361+P353, P305+P351+P338

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